Manidipine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Manidipine-d4 is an internal standard for the quantification of manidipine . It is a dihydropyridine L- and T-type calcium channel blocker . It inhibits recombinant rabbit L-type and human T-type calcium channels expressed in Xenopus oocytes .

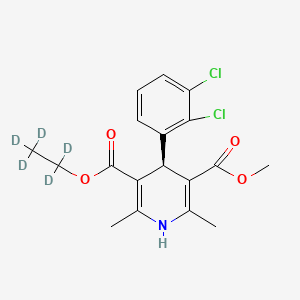

Molecular Structure Analysis

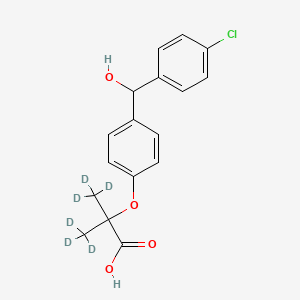

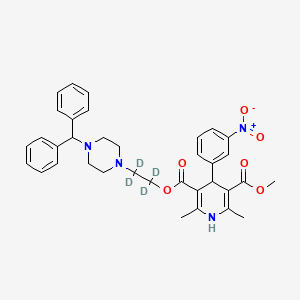

The formal name of Manidipine-d4 is 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid, 3-[2-[4-(diphenylmethyl)-1-piperazinyl]ethyl-d4] 5-methyl ester . Its molecular formula is C35H34D4N4O6 and it has a formula weight of 614.7 .Physical And Chemical Properties Analysis

Manidipine-d4 is a solid substance . It is soluble in methanol .Scientific Research Applications

Antihypertensive Effects : Manidipine is effective in lowering blood pressure in patients with mild-to-moderate essential hypertension. Its gradual onset and long duration of action make it suitable for once-daily administration. It's particularly useful for hypertensive patients with comorbidities like type 2 diabetes mellitus and renal impairment, and it seems to improve insulin sensitivity without affecting metabolic function (McKeage & Scott, 2004).

Renal Effects : Manidipine dilates both efferent and afferent renal arterioles, which can have beneficial renal effects beyond its antihypertensive action. It has been shown to increase renal blood flow and exhibit natriuretic action without changing the glomerular filtration rate (Nagaoka, 1993).

Gene Transcription Modulation : Manidipine can modulate the transcription rates of cytokine genes in human mesangial cells. For instance, it inhibits transcription for mRNA of interleukin 1 beta and granulocyte/monocyte colony-stimulating factor, while enhancing transcription of mRNA for interleukin 6. It also affects the transcription of genes like c-fos, c-jun, and 3-hydroxy-3-methylglutaryl-coenzyme A reductase (Roth et al., 1992).

Anti-inflammatory Properties : Manidipine has shown anti-inflammatory properties in human endothelial cells and macrophages, potentially due to its high lipophilicity and antioxidant activity. It can inhibit the production of interleukin-6 and interleukin-8 induced by pro-inflammatory factors (Costa et al., 2010).

Cardioprotective Effects : Manidipine has been shown to prevent the development of cerebrovascular lesions and inhibit the progression of vascular damage in the brain and kidneys in hypertensive rats. It also prevents proliferative responses in the intima to injury in diabetic rats (Nagaoka, 1993).

Impact on Lipid Metabolism : Manidipine affects the gene transcription of proteins involved in cholesterol metabolism. This may contribute to its anti-inflammatory and organ-protective activities, as demonstrated in studies on human mesangial cells (Roth et al., 1993).

Mechanism of Action

Target of Action

Manidipine-d4, a derivative of Manidipine, is a dihydropyridine calcium channel blocker . It primarily targets the L- and T-type voltage-dependent calcium channels on smooth muscle cells . These channels play a crucial role in the contraction of vascular smooth muscle, which is stimulated by Gq coupled receptors .

Mode of Action

Manidipine-d4 binds to and dissociates slowly from the L- and T-type voltage-dependent calcium channels on smooth muscle cells . This binding blocks the entrance of extracellular calcium into the cell, preventing contraction . The inhibition of calcium influx is gradual and is maintained for prolonged periods . This results in peripheral vasodilation and reduced blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Manidipine-d4 is the calcium signaling pathway. By blocking the L- and T-type calcium channels, Manidipine-d4 inhibits the influx of calcium into the cell, ultimately leading to vasodilation . This vasodilation decreases blood pressure and contributes to the antihypertensive effect of the drug .

Pharmacokinetics

Manidipine-d4 exhibits a gradual onset of action and a long duration, enabling once-daily administration . It is highly selective for the vasculature and has negligible cardiodepressant action . It also has beneficial effects on renal function .

Action Environment

The action of Manidipine-d4 can be influenced by various environmental factors. For instance, the drug’s absorption rate may be reduced in older patients . Additionally, the pharmacokinetics of Manidipine-d4 may be altered in patients with a certain degree of hepatic impairment . Therefore, the dosing regimen should be modulated according to the liver status of the patient .

Safety and Hazards

properties

IUPAC Name |

5-O-[2-(4-benzhydrylpiperazin-1-yl)-1,1,2,2-tetradeuterioethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N4O6/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-16,23,32-33,36H,17-22H2,1-3H3/i21D2,22D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANEBWFXPVPTEET-KFESLDSXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

614.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.